(hydroxyimino)(phenyl)acetaldehyde oxime

Description

Historical Context and Discovery Timeline

(Hydroxyimino)(phenyl)acetaldehyde oxime, first synthesized in the mid-20th century, emerged from studies on phenylglyoxal derivatives. Early work by Ghosh and Subba (2013) demonstrated its synthesis via regioselective reactions between phenylglyoxal and hydroxylamine hydrochloride under green chemistry conditions. This method emphasized silica gel as a catalyst, achieving a 96% yield. The compound’s structural complexity became evident through chromatographic separation of its isomers—phenyl-amphi-glyoxime (I), phenyl-anti-glyoxime (II), and phenyl-syn-glyoxime (III)—distinguished by distinct melting points and UV absorption profiles.

Further advancements in the 2020s highlighted its role as an intermediate in specialized plant metabolism, particularly in glucosinolate biosynthesis. For instance, p-hydroxyphenylacetaldehyde oxime analogs were synthesized for studying cyanogenic glucoside pathways in Sorghum bicolor, underscoring its biochemical relevance.

Systematic Nomenclature and IUPAC Classification

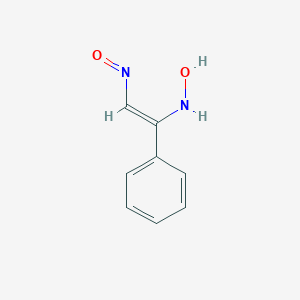

The compound’s IUPAC name is N-[(E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine , reflecting its bifunctional oxime groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 4589-97-3 |

| Molecular Formula | C₈H₈N₂O₂ |

| Synonyms | Phenylglyoxime; α-Phenyldioxime |

The structure comprises a phenyl group bonded to a glyoxal backbone, with two oxime (-NOH) groups at adjacent carbon atoms. This configuration enables geometric isomerism, as evidenced by its (E,Z)-isomeric forms.

Position in Oxime Chemical Taxonomy

This compound belongs to the vicinal dioxime subclass, characterized by two oxime groups on neighboring carbons. Its classification is further defined by:

- Aromatic Substitution : The phenyl group differentiates it from aliphatic dioximes like dimethylglyoxime.

- Isomerism : Three isomers (amphi, anti, syn) exhibit distinct chromatographic behaviors (Table 1).

- Coordination Chemistry : Unlike aliphatic dioximes, its aromatic backbone influences metal-binding properties, as seen in palladium and nickel complexes.

Table 1 : Isomeric Properties of this compound

| Isomer | Rf Value (TLC) | Melting Point (°C) | λₘₐₓ (Ethanol) |

|---|---|---|---|

| Phenyl-amphi-glyoxime | 0.45 | 178–180 | 230 nm (ε 14,800) |

| Phenyl-anti-glyoxime | 0.40 | 166–168 | 228 nm (ε 14,380) |

| Phenyl-syn-glyoxime | 0.35 | 168–170 | 252 nm (ε 12,200) |

The compound’s structural motifs align with bioactive oximes in plant defense mechanisms, such as glucosinolates, though it lacks direct pharmacological applications. Its synthetic versatility is highlighted in green chemistry protocols, where silica gel catalysts enable efficient regioselective reactions.

Propriétés

Numéro CAS |

4589-97-3 |

|---|---|

Formule moléculaire |

C8H8N2O2 |

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |

Clé InChI |

LQDIWLPXNVRMQE-VURMDHGXSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C=NO |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C/N=O)/NO |

SMILES canonique |

C1=CC=C(C=C1)C(=CN=O)NO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (hydroxyimino)(phenyl)acetaldehyde oxime can be synthesized through several methods. One common method involves the reaction of ω-isonitrosoacetophenone with hydroxylamine and sodium acetate in an ethanolic medium . Another method includes the reaction of 4-(phenoxy)chlorophenylglyoxime with 4-chloroaniline .

Industrial Production Methods: Industrial production of phenylglyoxime typically follows the method developed by Ponzio and Avogadro, which involves the reaction of ethynylbenzene with nitrosyl chloride in the presence of sodium ethoxide .

Analyse Des Réactions Chimiques

Types of Reactions: (hydroxyimino)(phenyl)acetaldehyde oxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: this compound can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated phenylglyoxime derivatives.

Applications De Recherche Scientifique

(hydroxyimino)(phenyl)acetaldehyde oxime has a wide range of applications in scientific research:

Mécanisme D'action

(hydroxyimino)(phenyl)acetaldehyde oxime exerts its effects primarily through its ability to form stable complexes with transition metals. The oxime groups coordinate with metal ions, forming chelate complexes. These complexes can exhibit various properties, such as catalytic activity, depending on the metal ion involved . The molecular targets and pathways involved in these processes are primarily related to the coordination chemistry of the metal-oxime complexes .

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

The table below compares hydroxyimino-phenylacetaldehyde oxime with three analogs:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., bromo in LH) enhance coordination strength with transition metals .

- Hydroxy groups (e.g., 4-hydroxyphenyl derivative) increase polarity and solubility, making them suitable for biological applications .

- Unsubstituted phenylacetaldehyde oxime lacks strong metal-binding sites, limiting its use in coordination chemistry .

Coordination Chemistry and Metal Complexes

The hydroxyimino-phenylacetaldehyde oxime and its bromo-substituted analog exhibit distinct coordination behaviors:

Insights :

- The bromo-substituted LH ligand forms stable square-planar complexes with Co(II), Cu(II), and Ni(II), showing enhanced electrical conductivity and reduced optical band gaps due to metal-ligand charge transfer .

- The hydroxyimino-phenyl derivative is hypothesized to form similar complexes, but its rare status limits experimental validation .

Spectroscopic and Optical Properties

- (4-Bromophenyl)acetaldehyde oxime (LH) :

- 4-Hydroxyphenylacetaldehyde oxime: Exhibits strong hydrogen bonding due to the phenolic -OH, affecting its vibrational frequencies in IR spectra .

- Phenylacetaldehyde oxime :

- Simpler spectra with ν(C=N) at 1580 cm⁻¹, lacking substituent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.